molecular formula C16H16N2O2S B2999334 N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide CAS No. 1103515-77-0

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide

Cat. No.: B2999334
CAS No.: 1103515-77-0
M. Wt: 300.38
InChI Key: ZUQOSQUCQWTZCI-UHFFFAOYSA-N
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Description

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. The compound features a thiophene ring, which is a sulfur-containing heterocycle, and an indoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of these functional groups makes this compound a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The thiophene ring can be introduced through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The final step involves the coupling of the indole and thiophene moieties through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the indole ring.

Scientific Research Applications

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-(benzoyl)indoline-2-carboxamide: Similar structure but with a benzoyl group instead of a thiophene ring.

    N-ethyl-1-(furan-2-carbonyl)indoline-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-ethyl-1-(pyrrole-2-carbonyl)indoline-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide is unique due to the presence of both the indole and thiophene moieties, which confer distinct chemical and biological properties. The thiophene ring enhances the compound’s electron-donating ability, making it more reactive in certain chemical reactions. Additionally, the combination of these functional groups may result in synergistic effects, enhancing the compound’s overall biological activity.

Properties

IUPAC Name

N-ethyl-1-(thiophene-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-17-15(19)13-10-11-6-3-4-7-12(11)18(13)16(20)14-8-5-9-21-14/h3-9,13H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQOSQUCQWTZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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